molecular formula C11H14N2 B1301682 2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 86847-74-7

2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1301682
CAS No.: 86847-74-7
M. Wt: 174.24 g/mol
InChI Key: ZUVOATWKIJYDMN-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrolo[2,3-b]pyridine core structure with a tert-butyl group attached to the second position

Biochemical Analysis

Biochemical Properties

2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the NF-kappaB signaling pathway, which plays a critical role in regulating immune responses and inflammation . Additionally, it can modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the context. For instance, the compound has been found to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling and regulation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced over time . For example, prolonged exposure to the compound may lead to changes in cell morphology and function, indicating potential long-term impacts on cellular health.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including liver toxicity and oxidative stress . These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which oxidize the tert-butyl group and other functional groups on the molecule . This metabolism can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s interaction with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites in cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s lipophilicity, due to the tert-butyl group, enhances its ability to cross lipid membranes and reach intracellular targets.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound may also undergo post-translational modifications that direct it to specific organelles, such as the mitochondria or endoplasmic reticulum, affecting its activity and function within these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for 2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of boronic esters as intermediates in the synthesis process can also be advantageous due to their stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.

    Substitution: The tert-butyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles can be used in substitution reactions, often under the influence of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[2,3-b]pyridine derivatives, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its pyrrolo[2,3-b]pyridine core and the presence of a tert-butyl group make it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-tert-butyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-11(2,3)9-7-8-5-4-6-12-10(8)13-9/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVOATWKIJYDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363318
Record name 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86847-74-7
Record name 2-tert-butyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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